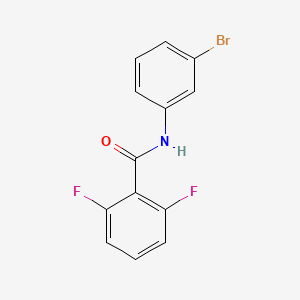

N-(3-bromophenyl)-2,6-difluorobenzamide

説明

N-(3-bromophenyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a 3-bromophenyl group via an amide bond. This compound belongs to a broader class of fluorinated benzamides, which are widely studied for their biological activities, including antifungal, antibacterial, and insecticidal properties . The 2,6-difluoro substitution on the benzamide enhances electron-withdrawing effects, influencing molecular stability and interaction with biological targets.

特性

分子式 |

C13H8BrF2NO |

|---|---|

分子量 |

312.11 g/mol |

IUPAC名 |

N-(3-bromophenyl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C13H8BrF2NO/c14-8-3-1-4-9(7-8)17-13(18)12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18) |

InChIキー |

QHJIYYYDNYAQKE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=CC=C2F)F |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

The 2,6-difluorobenzamide moiety is a common pharmacophore in agrochemicals and pharmaceuticals. Key analogs include:

Key Observations :

- Diflubenzuron (N-(4-chlorophenyl)-2,6-difluorobenzamide) shares the 2,6-difluorobenzamide core but differs in the 4-Cl-phenyl substituent, which confers potent insecticidal activity by inhibiting chitin synthesis .

- Lufenuron introduces a trifluoromethylphenoxy group, enhancing lipophilicity and environmental persistence .

- Compound 43 demonstrates that replacing the phenyl group with a benzocycloheptathiazole ring improves selectivity for human umbilical vein endothelial cells (HUVEC), highlighting the role of heterocyclic systems in target specificity .

Impact of Halogen Substituents

Halogenation at the phenyl ring significantly modulates bioactivity:

- Bromine vs. Chlorine : The 3-Br substituent in N-(3-bromophenyl)-2,6-difluorobenzamide may enhance hydrophobic interactions compared to 4-Cl in Diflubenzuron. However, chlorine’s smaller size and higher electronegativity often improve metabolic stability .

- Fluorine Positioning : In , the absence of tri-fluorinated analogs underscores the unique electronic effects of 2,6-diF substitution, which balance electron withdrawal and steric hindrance .

Antifungal and Antibacterial Activity

- Pyrimidine-Thio Derivatives (4c–4m) : Compounds with pyrimidine-thio-phenyl groups (e.g., 4c, 4j) exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.5–8 µg/mL. The 3-bromo analog’s activity remains untested but is hypothesized to be comparable .

- 2,6-Difluorobenzamide-Thiazole Hybrids : Derivatives like Compound 5 () show moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL), suggesting that thiazole rings enhance membrane penetration .

Enzyme Inhibition and Selectivity

Physicochemical Properties

- Crystal Structure : The prop-2-ynyl-substituted analog () forms layered structures via C–H···F and N–H···O hydrogen bonds, whereas N-(3-bromophenyl)-2,6-difluorobenzamide likely adopts a planar conformation due to bromine’s bulk .

- Solubility and Stability : Difluorobenzamides generally exhibit low aqueous solubility but high thermal stability, making them suitable for formulation as emulsifiable concentrates (e.g., Diflubenzuron 2.5% EC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。